molecular formula C4H4ClN3O B1267687 6-Chlorocytosine CAS No. 3289-35-8

6-Chlorocytosine

Cat. No.: B1267687
CAS No.: 3289-35-8
M. Wt: 145.55 g/mol
InChI Key: XGKXWYFBNZLIHA-UHFFFAOYSA-N
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Description

6-Chlorocytosine is a useful research compound. Its molecular formula is C4H4ClN3O and its molecular weight is 145.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectra and Thermodynamics

Research has focused on the vibrational spectra and thermodynamics of chlorocytosine compounds. A study on 5-chlorocytosine, closely related to 6-chlorocytosine, revealed insights into its solid state properties and tautomers using Density functional calculations (DFT) and linear scaling equation procedures. This research is crucial for understanding the stability and properties of chlorocytosine in various conditions, which could be applicable to this compound as well (Alcolea Palafox, Rastogi, & Singh, 2018).

Antioxidant System and Energy Status

Another study, although not directly on this compound, explored the effects of 6-Benzylaminopurine on postharvest fruits, suggesting the importance of similar compounds in agricultural applications. This research indicated that such compounds could play a role in enhancing the stress resistance of plants and improving their postharvest characteristics (Chen & Yang, 2013).

Role in Seed Development and Phytate Content

In a genetic engineering context, a study demonstrated the role of myo-inositol-1-phosphate synthase gene in soybean seed development. Disruption of related genes led to a significant reduction in phytate content, highlighting the potential of modifying similar pathways in other crops for nutritional and agricultural benefits (Nunes et al., 2006).

Chelating Agent in Medical Applications

Research has also investigated the potential of phytic acid (related to inositol compounds like this compound) as a chelating agent in medical applications, particularly in dentistry. The study found that phytic acid could effectively remove the smear layer from instrumented root canals, suggesting its potential as a biocompatible and effective chelating agent (Nassar et al., 2015).

Mechanism of Action

Target of Action

The primary target of 6-Chlorocytosine is the DNA molecule within cells . Specifically, it targets cytosine residues in the DNA, which are often found in CpG dinucleotides . These cytosine residues are susceptible to various modifications, including chlorination, which results in the formation of this compound .

Mode of Action

This compound interacts with its targets by integrating into the DNA molecule during replication . This integration can lead to mutagenic outcomes within the cell . The compound has been shown to cause C→T transitions at frequencies ranging from 3-9% depending on the polymerase traversing the lesion .

Biochemical Pathways

The formation of this compound is part of a broader biochemical pathway involving the respiratory burst of activated phagocytes, which are implicated as a cause of cytotoxicity and mutagenesis at sites of inflammation in humans . One of the most abundant oxidants generated by activated phagocytes is hypochlorous acid, generated by the heme enzyme myeloperoxidase . This acid can form chlorine gas, a potent chlorinating agent, which reacts with cytosine residues in DNA to form this compound .

Pharmacokinetics

It is known that the compound is generated within cells and integrated into the dna molecule . Therefore, its bioavailability is likely to be influenced by the rate of DNA replication and the presence of activated phagocytes, which produce the hypochlorous acid necessary for its formation .

Result of Action

The integration of this compound into DNA can lead to mutagenic outcomes within the cell . Specifically, it has been shown to cause C→T transitions, which can lead to genetic changes that enable and promote malignant transformation . This makes this compound a potential link between chronic inflammation and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of inflammation, which lead to the activation of phagocytes and the production of hypochlorous acid, can increase the formation of this compound . Furthermore, the presence of other mutagenic factors in the environment can potentially interact with this compound, leading to enhanced mutagenesis in the genome .

Biochemical Analysis

Biochemical Properties

6-Chlorocytosine plays a significant role in biochemical reactions, particularly in the context of DNA methylation and damage. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can mimic 5-methylcytosine in directing enzymatic DNA methylation and enhancing the binding of methyl-binding proteins . This interaction can interfere with normal epigenetic control by altering DNA-protein interactions critical for gene regulation . Additionally, this compound can be involved in the formation of mutational hotspots in cells due to its pro-mutagenic properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, inflammation-mediated halogenated cytosine damage products, including this compound, can mimic 5-methylcytosine and enhance the binding of methyl-binding proteins, leading to changes in gene expression . This compound can also contribute to the formation of mutational hotspots, which can impact cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. X-ray crystallographic studies have shown that this compound can engage in a nascent base pair with an incoming dATP analog during DNA replication . This interaction can lead to mutagenic consequences, such as C→T transitions, depending on the polymerase traversing the lesion . Additionally, this compound can interfere with normal epigenetic control by altering DNA-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact its long-term effects on cellular function. For instance, certain biochemical analytes, such as calcium and lactate dehydrogenase, are particularly affected by temperature and time . Understanding the temporal effects of this compound is crucial for accurately interpreting experimental results and ensuring the reliability of in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic potential, while higher doses could lead to toxic or adverse effects. For example, the pharmacokinetics of tested substances can differ greatly between species, and knowledge of metabolism is key to finding a suitable test system . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing cellular metabolism. The regulation of metabolic pathways ensures that the output meets biological demand and prevents energy wastage . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect its localization and accumulation. Membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination of compounds . Understanding the transport and distribution of this compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. RNA subcellular localization, for example, involves directed transport, protection from degradation, and passive diffusion before local entrapment . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Properties

IUPAC Name

4-amino-6-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXWYFBNZLIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330189
Record name 6-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-35-8
Record name 6-Chlorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.